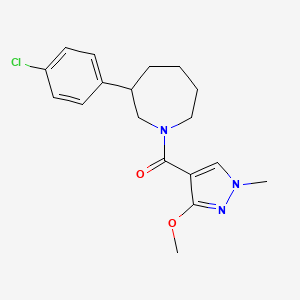
3-(4-chlorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azepane is a synthetic organic compound that belongs to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a chlorophenyl group, a methoxy-methyl-pyrazole moiety, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azepane typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 3-methoxy-1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the azepane ring: The azepane ring is formed through cyclization reactions involving appropriate intermediates.
Coupling reactions: The final step involves coupling the pyrazole and azepane moieties under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted azepane derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azepane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azepane involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine: Similar structure but with a piperidine ring instead of an azepane ring.
3-(4-chlorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)morpholine: Similar structure but with a morpholine ring instead of an azepane ring.
Uniqueness
3-(4-chlorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azepane is unique due to its azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The presence of the azepane ring can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-21-12-16(17(20-21)24-2)18(23)22-10-4-3-5-14(11-22)13-6-8-15(19)9-7-13/h6-9,12,14H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPVVDKADZIRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3,4-dichlorobenzyl)sulfinyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2966456.png)
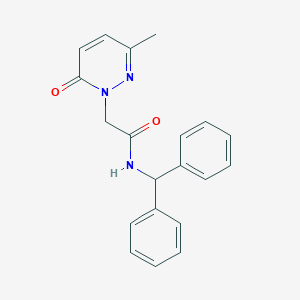
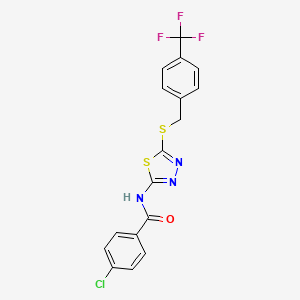

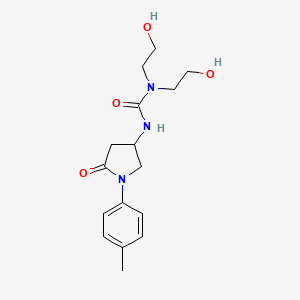
![2-{[1-(2-Methylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2966464.png)
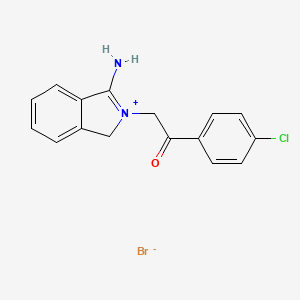
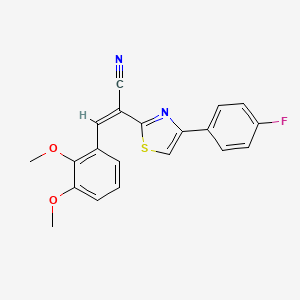
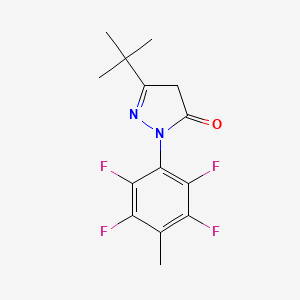
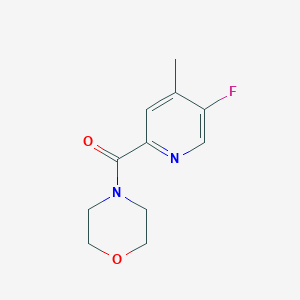
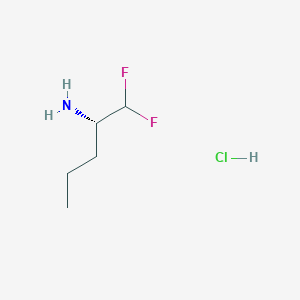
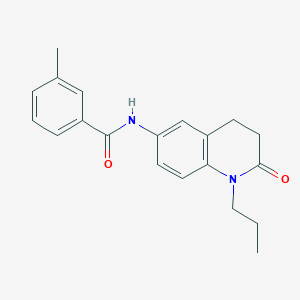

![4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2966478.png)
